1-N-Cbz-4-N-(Boc-aminomethyl)piperidine
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Overview
Description
1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is a compound that features both benzyl carbamate (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions. The compound is often utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of amides , which are key components in many biologically active compounds, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
Mode of Action
1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of amides . Amides are crucial in nature as they provide the main amino acid linkage in peptides and proteins . Therefore, the compound indirectly affects the biochemical pathways involving peptides and proteins.
Result of Action
The result of the action of this compound is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactions involving this compound require the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine can be synthesized through a multi-step process involving the protection of amine groups. The synthesis typically begins with the piperidine ring, which is then functionalized with benzyl carbamate and tert-butoxycarbonyl groups. The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (CbzCl) under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or catalytic hydrogenation conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be further functionalized.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd-C) with hydrogen gas for Cbz removal.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions are the deprotected amine derivatives or further functionalized piperidine compounds.
Scientific Research Applications
1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of peptide-based drugs, where it serves as a protected amine building block.
Medicine: In the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
- 1-N-Cbz-4-N-(aminomethyl)piperidine
- 4-N-(Boc-aminomethyl)piperidine
- 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine
Uniqueness: this compound is unique due to the presence of both Cbz and Boc protecting groups, which provide dual protection for the amine functionalities. This dual protection is particularly useful in complex synthetic routes where selective deprotection is required .
Properties
IUPAC Name |
benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZERNIFFYYTUKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635043 |
Source
|
Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-56-0 |
Source
|
Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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